ethyl 5,6-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches to Difluoroindolecarboxylic Acid Ethyl Esters : This paper discusses synthetic approaches to ethyl 5,6-difluoroindole-2-carboxylate, including Fischer indole synthesis and reactions with lithiated N-BOC-3,4-difluoro-2-methylaniline. These methods provide a foundational understanding of preparing various difluoroindole derivatives (Silvestri, Artico, Regina, & Martino, 2004).
Acylation of Ethyl Indole-2-carboxylates : This study explores the reaction of ethyl indole-2-carboxylate and its derivatives with different carboxylic acids, resulting in the effective production of ethyl 3-acylindole-2-carboxylates. This research highlights the potential for functionalizing indole derivatives for various applications (Murakami et al., 1985).
Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate : This paper describes the acylation of ethyl 1H-indole-2-carboxylate with different acylating reagents, focusing on regioselectivity and the formation of compounds with potential pharmaceutical applications (Tani et al., 1990).
Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-indole-3-carboxylates : This research is a significant deviation from the synthetic focus of the previous studies. It investigates the anti-HBV activities of a series of ethyl 5-hydroxyindole-3-carboxylates, revealing potential therapeutic applications (Zhao, Zhao, Chai, & Gong, 2006).
Mechanism of Action
Target of Action
Ethyl 5,6-difluoro-1H-indole-2-carboxylate, also known as Ethyl 5,6-difluoro-2-indolecarboxylate, is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They can bind with high affinity to these receptors, making them useful in the development of new derivatives .
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOYWROLOCQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597134 | |
Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-34-4 | |
Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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